molecular formula C19H19ClO3S B14258928 Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester CAS No. 497172-12-0

Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester

Cat. No.: B14258928
CAS No.: 497172-12-0
M. Wt: 362.9 g/mol
InChI Key: MRHABCSLOWZSJQ-UHFFFAOYSA-N
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Description

Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenylpropyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester typically involves the reaction of 1-(4-chlorophenyl)-3-oxo-3-phenylpropyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester involves its interaction with specific molecular targets. The compound’s thioester group can undergo hydrolysis to release active thiol groups, which can interact with various enzymes and proteins, modulating their activity. The chlorophenyl and phenylpropyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine ethyl ester dihydrochloride: Shares structural similarities with the presence of a chlorophenyl group and an ethyl ester functional group.

    Dicofol: Contains a chlorophenyl group and is used as an acaricide.

Uniqueness

Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

497172-12-0

Molecular Formula

C19H19ClO3S

Molecular Weight

362.9 g/mol

IUPAC Name

ethyl 2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]sulfanylacetate

InChI

InChI=1S/C19H19ClO3S/c1-2-23-19(22)13-24-18(15-8-10-16(20)11-9-15)12-17(21)14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3

InChI Key

MRHABCSLOWZSJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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